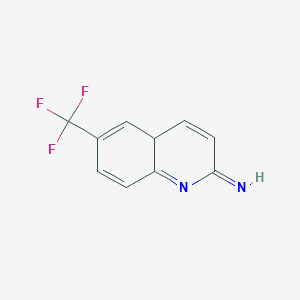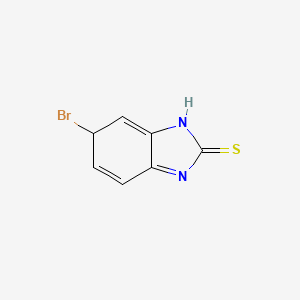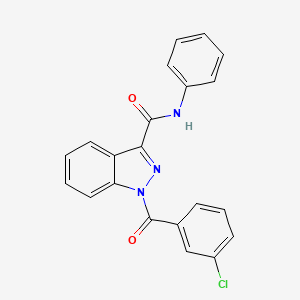
6-(trifluoromethyl)-4aH-quinolin-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(trifluoromethyl)-4aH-quinolin-2-imine is a compound that features a quinoline core with a trifluoromethyl group at the 6-position and an imine group at the 2-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior and biological activity of the compound. Quinoline derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of a quinoline precursor using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The imine group can be introduced through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of 6-(trifluoromethyl)-4aH-quinolin-2-imine may involve large-scale trifluoromethylation reactions using efficient and cost-effective reagents. The use of continuous flow reactors can enhance the scalability and safety of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-(trifluoromethyl)-4aH-quinolin-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline core, particularly at positions 5 and 8.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced using catalysts like iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6-(trifluoromethyl)-4aH-quinolin-2-imine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(trifluoromethyl)-4aH-quinolin-2-imine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The imine group can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-(trifluoromethyl)-4aH-quinolin-2-imine is unique due to the presence of both the trifluoromethyl and imine groups, which impart distinct electronic and steric properties. These features enhance its reactivity and potential biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H7F3N2 |
|---|---|
Peso molecular |
212.17 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)-4aH-quinolin-2-imine |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)7-2-3-8-6(5-7)1-4-9(14)15-8/h1-6,14H |
Clave InChI |
POFYTQCZTZEHED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=N)N=C2C1C=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2Z)-4-chloro-5-formyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]benzenesulfonamide](/img/structure/B12343458.png)








![2-methyl-4H,4aH,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12343506.png)


